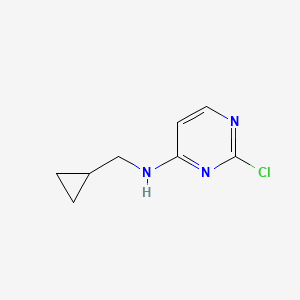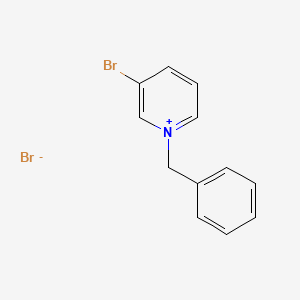
(5-Chloro-2-methylphenyl)hydrazine
Overview
Description
“(5-Chloro-2-methylphenyl)hydrazine” is a chemical compound with the molecular formula C7H9ClN2 . It is a solid substance and is used as a research chemical .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a chlorine atom and a methyl group attached at positions 5 and 2 respectively. The benzene ring is also attached to a hydrazine group .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 193.08 . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Structural Studies :
- The reaction of certain furanones with hydrazine monohydrate resulted in the formation of various derivatives, showcasing the utility of hydrazine compounds in synthesizing complex organic structures (Kosolapova et al., 2013).
Application in Anti-tubercular Therapy :
- Hydrazine derivatives have been used to synthesize compounds for anti-tubercular activity. One such compound showed significant activity against Mycobacterium tuberculosis with a low minimum inhibitory concentration (Ali, Shaharyar, & Siddiqui, 2007).
Anticonvulsant Activity :
- Hydrazine derivatives, specifically 2-aryl-5-hydrazino-1,3,4-thiadiazoles, have shown promising anticonvulsant activity, representing a new class of such agents (Chapleo et al., 1986).
Environmental Applications :
- In environmental science, hydrazine is detected using a “turn-on” fluorescence probe, demonstrating the importance of hydrazine detection in environmental monitoring (Jiang et al., 2020).
Chemical Synthesis :
- Hydrazine compounds have been used in the synthesis of new pyrazoline compounds, further illustrating their role in complex organic synthesis (Hussein, 2014).
Electrochemical Sensors :
- Hydrazine compounds play a role in the development of electrochemical sensors for the detection of environmental contaminants, demonstrating their utility in analytical chemistry (Benvidi et al., 2017).
Pharmacological Evaluation :
- Research on pyridazine derivatives, including their synthesis and evaluation for analgesic and anti-inflammatory activities, highlights the pharmacological potential of hydrazine-based compounds (Husain et al., 2017).
Safety and Hazards
“(5-Chloro-2-methylphenyl)hydrazine” is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mechanism of Action
Target of Action
Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors
Mode of Action
(5-Chloro-2-methylphenyl)hydrazine, like other hydrazine derivatives, can react with carbonyl compounds to form hydrazones . This reaction involves the nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon, followed by the elimination of water . The resulting hydrazone can undergo further reactions, depending on the conditions .
Biochemical Pathways
For instance, they can inhibit the activity of certain enzymes, disrupt cellular metabolism, and affect signal transduction pathways . More research is needed to elucidate the specific pathways affected by this compound.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored under an inert atmosphere at 2-8°c . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Hydrazine derivatives have been associated with various biological effects, including antileishmanial and antimalarial activities
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s reactivity and stability . More research is needed to understand how these and other environmental factors influence the action of this compound.
Properties
IUPAC Name |
(5-chloro-2-methylphenyl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5-2-3-6(8)4-7(5)10-9/h2-4,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFXJNWHUFWYMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94447-40-2 | |
| Record name | (5-chloro-2-methylphenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromospiro[benzo[D][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B3038906.png)
![{[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B3038908.png)




![2-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B3038916.png)
![5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B3038917.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3038918.png)

![2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B3038921.png)

